Inverse PfDHFR Mutant Resistance Profile vs. Cycloguanil
The target compound displays a rare inverse resistance profile against PfDHFR mutants. Its Ki against wild-type PfDHFR is 102,000 nM (102 µM), but against the single S108T mutant (a key clinical resistance mutation) the Ki improves to 30,000 nM (30 µM), representing a 3.4-fold potency gain [1]. Against the quadruple mutant (N51I+C59R+S108N+I164L), which confers high-level resistance to classical antifolates, the Ki is 34,500 nM (34.5 µM), a 3.0-fold improvement over wild-type [1]. In contrast, cycloguanil (CHEMBL747) shows Ki = 2.6 nM against wild-type PfDHFR but 2,130 nM against the double mutant A16V+S108T, reflecting an approximately 820-fold potency loss [2][3]. The mutant-to-wild-type Ki ratio for the target compound ranges from 0.29 to 1.04 across all tested mutants, whereas cycloguanil's mutant-to-wild-type ratio exceeds 800. This divergent selectivity trajectory is not shared by other benzamidoximes in the ChEMBL PfDHFR dataset (e.g., CHEMBL95274: Ki WT = 77,200 nM; CHEMBL95783: Ki WT = 13,700 nM), which lack the full mutant-panel characterization available for this compound [4].
| Evidence Dimension | PfDHFR inhibition constant (Ki) across wild-type and drug-resistant mutant enzymes |
|---|---|
| Target Compound Data | Ki WT = 102,000 nM; Ki S108T = 30,000 nM; Ki A16V = 38,000 nM; Ki A16V+S108T = 106,000 nM; Ki C59R+S108N+I164L = 105,000 nM; Ki N51I+C59R+S108N+I164L (QM) = 34,500 nM [1] |
| Comparator Or Baseline | Cycloguanil (CHEMBL747): Ki WT = 2.6 nM; Ki A16V+S108T double mutant = 2,130 nM (~820-fold loss) [2][3]; CHEMBL95274: Ki WT = 77,200 nM (single-point data) [4]; CHEMBL95783: Ki WT = 13,700 nM (single-point data) [4] |
| Quantified Difference | Target compound mutant/WT Ki ratio: 0.29 (S108T), 0.34 (QM) — i.e., increased potency vs. mutants. Cycloguanil mutant/WT Ki ratio: ~820 (A16V+S108T) — i.e., profound potency loss. The target compound is the only benzamidoxime in the ChEMBL PfDHFR set with a complete 6-condition mutant panel, enabling quantitative resistance trajectory analysis [1][4]. |
| Conditions | In vitro enzyme inhibition assay using recombinant PfDHFR (bifunctional DHFR-TS) expressed in E. coli; Ki determined by stoichiometric ultrafiltration or spectrophotometric NADPH oxidation assay; pH and temperature conditions per ChEMBL assay deposition [1][2]. |
Why This Matters
For antimalarial drug discovery programs targeting drug-resistant P. falciparum strains, this compound provides a validated chemical probe with a quantitatively characterized inverse-resistance profile across six PfDHFR genotypes—a dataset breadth unavailable for any other benzamidoxime in the public domain—enabling structure-resistance relationship studies that generic substitution with uncharacterized analogs would render irreproducible.
- [1] BindingDB. BDBM50130319: Ki data for CHEMBL95609 against wild-type and five mutant PfDHFR forms (S108T, A16V, A16V+S108T, C59R+S108N+I164L, N51I+C59R+S108N+I164L). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50130319 (accessed May 2026). View Source
- [2] TargetMine / ChEMBL. CHEMBL747 (cycloguanil) Ki = 2.6 nM, CHEMBL95609 Ki = 102,000 nM, CHEMBL95274 Ki = 77,200 nM, CHEMBL95783 Ki = 13,700 nM: all against wild-type PfDHFR. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171056366 (accessed May 2026). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Cycloguanil activity data: Ki = 2,130 nM against PfDHFR double mutant A16V+S108T. Source publication: J Med Chem (2003) 46: 2834-2845. PMID: 12825927. https://www.guidetopharmacology.org (accessed May 2026). View Source
- [4] TargetMine / ChEMBL. Comparative Ki data for 12 PfDHFR ligands including CHEMBL95609, CHEMBL95274 (Ki = 77,200 nM), CHEMBL95783 (Ki = 13,700 nM), CHEMBL95567 (Ki = 3,600 nM), CHEMBL747 (Ki = 2.6 nM), CHEMBL36 (Ki = 1.5 nM). https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171056366 (accessed May 2026). View Source
